ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups, including chromeno, pyrrol, thiazole, and carboxylate moieties
Preparation Methods
The synthesis of ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno and pyrrol intermediates, followed by their coupling with the thiazole and carboxylate groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature and pressure, and employing purification techniques like chromatography.
Chemical Reactions Analysis
ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the introduction of new functionalities. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic properties, such as anti-inflammatory or anticancer activities, which can be explored through preclinical and clinical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[1-(3,4-DIETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide
- 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
- 2-(3,4-Dimethoxyphenyl)ethanol These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their reactivity, biological activity, and potential applications.
Properties
Molecular Formula |
C28H26N2O7S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H26N2O7S/c1-5-34-19-13-12-16(14-20(19)35-6-2)22-21-23(31)17-10-8-9-11-18(17)37-24(21)26(32)30(22)28-29-15(4)25(38-28)27(33)36-7-3/h8-14,22H,5-7H2,1-4H3 |
InChI Key |
FPBRYIUFHHRXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O)OCC |
Origin of Product |
United States |
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